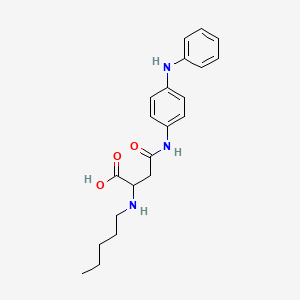

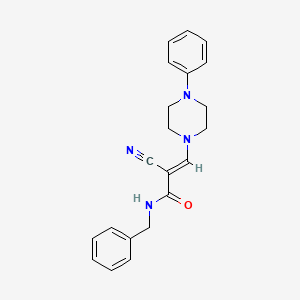

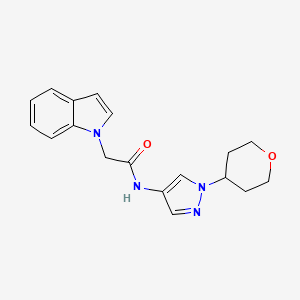

(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide is a synthetic organic molecule that is likely to possess interesting chemical and pharmacological properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related benzamide derivatives, as mentioned in the second paper, involves direct acylation reactions of amino-acetonitrile derivatives . This suggests that the synthesis of (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide could potentially be achieved through a similar pathway, possibly involving a benzyl acylation of an appropriate phenylpiperazine derivative followed by introduction of the cyano group.

Molecular Structure Analysis

X-ray single crystallography is a common technique used to determine the solid-state properties of compounds, as seen in the studies of benzamide derivatives . This technique would likely provide detailed information on the molecular structure of (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide, including bond lengths, angles, and conformation.

Chemical Reactions Analysis

The benzamide derivatives in the second paper exhibit colorimetric sensing of fluoride anions, which indicates that these compounds can undergo specific chemical reactions in the presence of certain analytes . This property could be explored for (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide to assess its potential as a sensor or as a reactant in other chemical transformations.

Physical and Chemical Properties Analysis

The first paper provides a comprehensive analysis of the physical and chemical properties of a related benzoyl compound using various spectroscopic and computational methods . These methods could be applied to (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide to determine its IR, NMR, and UV-Vis spectra, as well as to perform density functional theory (DFT) calculations to predict its electronic properties, such as energy levels and molecular orbitals .

Pharmacological Potential

The third paper discusses a novel class of delta opioid receptor agonists that share a structural motif with the compound , specifically the phenylpiperazine unit . This suggests that (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide could potentially exhibit pharmacological activity, possibly as an opioid receptor agonist, and warrants further investigation into its bioactivity profile.

Scientific Research Applications

Anticonvulsant Activity

A series of benzamides, which could potentially include compounds structurally related to "(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide," were synthesized and evaluated for anticonvulsant activity in the maximal electroshock (MES) and pentylenetetrazol (MET) screens. Some analogues showed potent activity, comparable to or exceeding that of phenytoin, a well-known anticonvulsant (Mussoi et al., 1996).

Serotonin Receptor Agonists

Research into indolealkylphenylpiperazines, a class to which "(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide" might be considered structurally similar, has shown that systematic structural modifications can enhance selectivity and affinity for 5-HT1A receptors. Introduction of electron-withdrawing groups, such as cyano groups, improved serotonin transporter affinity, indicating potential applications in the development of therapeutics targeting serotonin receptors (Heinrich et al., 2004).

Novel Heterocyclic Synthesis

Efficient microwave-mediated synthesis techniques have been developed for benzothiazole- and benzimidazole-based heterocycles, utilizing compounds that share functional groups with "(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide." These methods have paved the way for creating a variety of novel heterocyclic compounds, demonstrating the versatility of cyano and amide functional groups in organic synthesis (Darweesh et al., 2016).

Antiavian Influenza Virus Activity

A study on the synthesis of benzamide-based heterocycles, including 5-aminopyrazoles and their derivatives, revealed significant antiviral activities against the bird flu influenza (H5N1). This research highlights the potential for compounds with structural similarities to "(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide" in the development of novel antiviral agents (Hebishy et al., 2020).

properties

IUPAC Name |

(E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c22-15-19(21(26)23-16-18-7-3-1-4-8-18)17-24-11-13-25(14-12-24)20-9-5-2-6-10-20/h1-10,17H,11-14,16H2,(H,23,26)/b19-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCVLIXMHMSZSD-HTXNQAPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

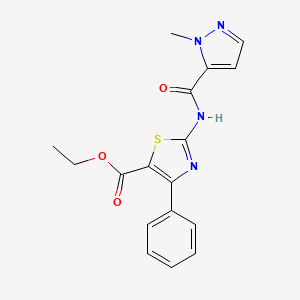

![N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2547276.png)

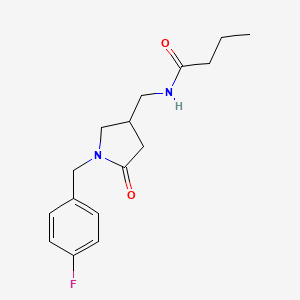

![Methyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2547277.png)

![7-[(5-Chloropyrazin-2-yl)methyl]-3-methyl-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine](/img/structure/B2547278.png)

![3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2547284.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2547285.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2547288.png)